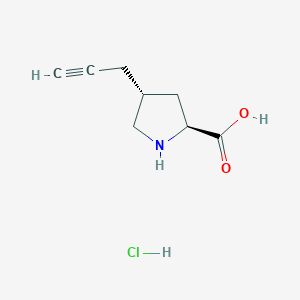

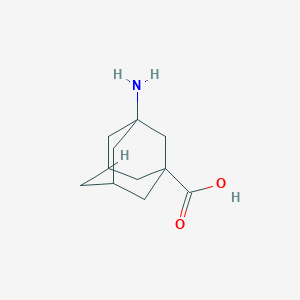

(R)-gamma-propynyl-L-proline-HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

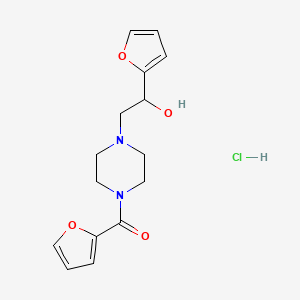

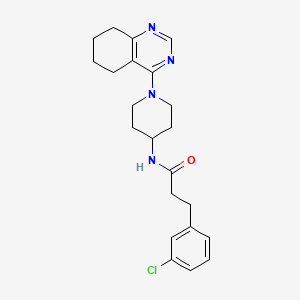

(R)-gamma-propynyl-L-proline-HCl (R-GPP) is a synthetic compound of the amino acid proline, which was discovered in the late 1990s. This compound has been studied extensively for its potential applications in the scientific research field, including its use as a reagent for protein synthesis, as a potential therapeutic agent, and for its biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Applications

In organic chemistry, (R)-gamma-propynyl-L-proline-HCl and related proline derivatives are utilized in catalytic reactions. For instance, L-proline catalyzes the enzyme-like direct asymmetric assembly of aldehydes, ketones, and azodicarboxylic acid esters to provide optically active beta-amino alcohols (Chowdari, Ramachary, & Barbas, 2003). Additionally, proline and its derivatives are crucial in the synthesis of unusual amino acids, serving as versatile and recyclable reagents for creating tailor-made α- and β-amino acids (Romoff et al., 2017).

Plant Stress Resistance

Proline plays a significant role in plant stress resistance, acting as an osmoprotectant under environmental stresses such as drought, salinity, and extreme temperatures. Its accumulation in plants is associated with improved stress tolerance, although the mechanisms remain a subject of research (Ashraf & Foolad, 2007).

Molecular Structure and Conformations

The study of proline derivatives like (R)-gamma-propynyl-L-proline-HCl contributes to understanding the molecular structure and conformations of amino acids. For example, the shape and intramolecular interactions of hydroxyproline in gas phase have been explored, revealing insights into the conformational preferences that are relevant to peptide and protein structures (Lesarri, Cocinero, López, & Alonso, 2005).

Enzyme Mimicry and Artificial Enzymes

Proline and its derivatives are explored for their potential as enzyme mimics or components of artificial enzymes. The synthesis of magnetic bifunctional L-proline, for example, showcases the development of artificial enzymes that can catalyze a variety of organic transformations, including the synthesis of imidazole derivatives. This approach combines the catalytic activity of proline with the ease of recovery and reuse provided by magnetic nanoparticles (Aghahosseini, Ramazani, Ślepokura, & Lis, 2018).

Eigenschaften

IUPAC Name |

(2S,4R)-4-prop-2-ynylpyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-2-3-6-4-7(8(10)11)9-5-6;/h1,6-7,9H,3-5H2,(H,10,11);1H/t6-,7+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLSABJECSWKCW-HHQFNNIRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1CC(NC1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@@H]1C[C@H](NC1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-4-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,4-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2719462.png)

![N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B2719468.png)

![3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one](/img/no-structure.png)

![1-Benzyl-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea](/img/structure/B2719480.png)

![1-Benzhydryl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2719481.png)